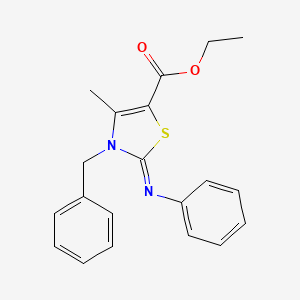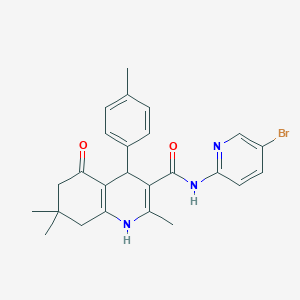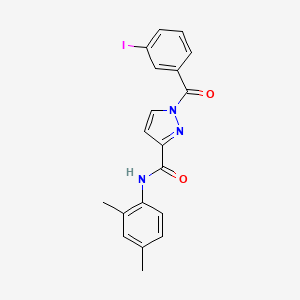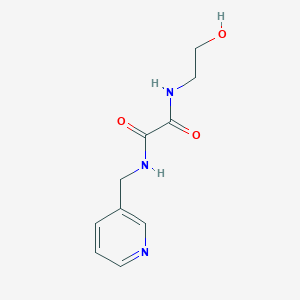![molecular formula C19H20N4O2 B11647090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B11647090.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a methoxybenzylidene group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the hydrazide group. The final step involves the condensation reaction with 4-methoxybenzaldehyde under acidic or basic conditions to yield the desired product. Common reagents used in these reactions include hydrazine hydrate, benzimidazole, and 4-methoxybenzaldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxybenzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The hydrazide linkage allows for the formation of reactive intermediates that can modify biological molecules, leading to therapeutic effects. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Hydrazide derivatives: Compounds such as isoniazid and hydralazine are structurally related due to the presence of the hydrazide group.
Methoxybenzylidene derivatives: Compounds like 4-methoxybenzaldehyde and its derivatives share the methoxybenzylidene moiety.
Uniqueness
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-methoxybenzylidene)-2-methylpropanehydrazide is unique due to the combination of its benzimidazole, hydrazide, and methoxybenzylidene groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C19H20N4O2/c1-14(12-23-13-20-17-5-3-4-6-18(17)23)19(24)22-21-11-15-7-9-16(25-2)10-8-15/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
MKPWOBWCKUBLTF-SRZZPIQSSA-N |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[4-(Diethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}(phenyl)methanone](/img/structure/B11647013.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647021.png)


![N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B11647033.png)

![2,3-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647042.png)
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11647054.png)
![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647055.png)
![N-[(2Z)-2-{[(3-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoyl]glycine](/img/structure/B11647057.png)


![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11647104.png)
